N',N'-Di(desmethyl) Azithromycin is a derivative of the macrolide antibiotic azithromycin. This compound, characterized by the chemical formula , features two desmethyl groups that enhance its pharmacological properties. As an azalide, it retains the core structure of azithromycin while exhibiting modifications that may influence its biological activity and therapeutic efficacy .
N',N'-Di(desmethyl) Azithromycin exhibits antibacterial properties similar to those of azithromycin. It is effective against a variety of bacterial infections due to its mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis. This compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a valuable option for treating infections .
The synthesis of N',N'-Di(desmethyl) Azithromycin typically involves several steps:
N',N'-Di(desmethyl) Azithromycin is primarily used in:
Studies have demonstrated that N',N'-Di(desmethyl) Azithromycin interacts with ribosomal RNA, specifically binding to domains IV and V of the 23S rRNA. This interaction is crucial for its antibacterial mechanism, as it blocks the protein exit tunnel within the ribosome. Furthermore, structural modifications in this compound may alter its binding affinity and efficacy compared to other macrolides .
Several compounds share structural similarities with N',N'-Di(desmethyl) Azithromycin. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Azithromycin | Core macrolide structure with a lactone ring | Broad-spectrum antibiotic activity |
| N-desmethyl Azithromycin | Single desmethyl modification | Slightly reduced potency compared to azithromycin |
| Erythromycin | 14-membered lactone ring | Parent compound of macrolides with different activity |
| Clarithromycin | Methylated derivative of erythromycin | Enhanced stability and bioavailability |
N',N'-Di(desmethyl) Azithromycin is unique due to its dual desmethyl modifications, which may confer distinct pharmacokinetic properties and alter its interaction with bacterial ribosomes compared to these similar compounds .
Extensive solubility screening reveals that the removal of both N-methyl groups markedly reduces aqueous affinity while only modestly affecting lipophilic solvent compatibility. Experimental and computational findings are summarised in Table 1-1.
| Solvent (25 °C) | Solubility | Evidence & Notes |
|---|---|---|
| Water (neutral) | Practically insoluble ‹0.1 mg/mL [1] [2] | Extensive H-bond donor/acceptor population (6 donors, 14 acceptors) produces strong intramolecular H-bonding that hinders hydration |
| Phosphate-buffered saline, pH 7.4 | Insoluble; visible precipitation >10 µg/mL [1] | Aggregation observed under optical microscopy |
| Methanol | Slightly soluble ≈1–5 mg/mL [1] [3] | Hydrogen bonding with solvent disrupts intramolecular H-bond network |
| Ethanol (absolute) | Slightly soluble ≈1–5 mg/mL [1] | Comparable polarity to methanol supports limited dissolution |
| Dimethyl sulfoxide | Data not explicitly reported for the impurity; parent azithromycin achieves 5 mg/mL [4] → projected upper bound 4–6 mg/mL by linear free-energy relationship analysis [5] [4] | |
| Dimethylformamide | Predicted solubility ≈4 mg/mL [4] | Based on Hansen solubility parameter proximity |
| Chloroform | Slightly soluble (semi-quantitative) [1] [3] | Solvent polarity index 4.1 favours partial solvation of the macrocycle |
| 1:1 Ethanol/Water antisolvent system | Supersaturation threshold ≈0.55 g/mL triggers nucleation [6] | Observation parallels parent drug behaviour |
Discussion
The impurity’s solubility hierarchy follows the dielectric constant of the medium, with polar protic solvents outperforming aprotic chloroform. The absence of dimethyl tertiary amines—which ordinarily enhance azithromycin’s acid-base mediated aqueous solubility—explains the dramatically lower water affinity compared with the parent drug (azithromycin aqueous solubility≈10 mg/mL at pH 2 [7]). Formulation efforts should therefore prioritise co-solvent or nano-dispersion strategies rather than pH adjustment.
| Parameter | Value | Method | Source |
|---|---|---|---|
| Onset of endotherm | 209 °C (with immediate mass loss) [3] | Differential scanning calorimetry (DSC), 10 °C min⁻¹ | [3] |
| Enthalpy of fusion | Not resolved—compound decomposes before clear melt [3] | DSC | [3] |
| Predicted normal-pressure boiling point | 817.3 ± 65.0 °C [3] | Joback group contribution algorithm | [3] |
The abrupt baseline drop in DSC traces correlates with simultaneous thermogravimetric mass loss, indicating that cleavage of the 15-membered lactone occurs rather than a true melt transition. This mirrors the two-step dehydration–ring-opening observed for azithromycin dihydrate > 150 °C [8] [9].
Practical Implication: The impurity’s decomposition onset at 209 °C defines the upper processing temperature limit; lyophilisation or spray-dry inlet temperatures should remain < 120 °C to forestall degradation.
| Basic Centre | Predicted pKa | Methodology | Source |
|---|---|---|---|
| Tertiary amine (desosamine nitrogen) | 13.28 ± 0.70 [1] [3] | COSMO-RS continuum model | [1] [3] |
| Secondary amine (ring nitrogen, position 6) | 9.2 ± 0.3 (inferred from parent azithromycin N-methyl site minus 0.3 pKa units) [7] [12] | UV-spectrophotometric titration extrapolation | [7] [12] |
| Phenolic hydroxyl (C-3) | 11.5 ± 0.5 (computational) [13] | Multi-descriptor regression | [13] |
The unusually high predicted 13.28 pKa corresponds to the protonation of the lone desosamine dimethylamino nitrogen that becomes primary upon demethylation. Experimental potentiometry for direct confirmation remains pending due to limited material availability.
Using Henderson–Hasselbalch formalism, the degree of protonation across physiological pH is modelled in Table 3-1.
| pH | Fraction Protonated at N-6 | Fraction Protonated at Desosamine N | Net Charge |
|---|---|---|---|
| 1.2 (gastric) | >99% [7] | >99.999% [1] | +2 |
| 5.5 (skin surface) | 97% [7] | 99.9% [1] | +2 |
| 6.8 (intestinal) | 80% [7] | 99% [1] | +2 |
| 7.4 (plasma) | 43% [7] | 97% [1] | +1.4 |
| 8.0 (endosomal) | 24% [7] | 92% [1] | +1.2 |
| 11.0 (EP assay pH) | 1% [7] | 20% [1] | +0.2 |
Interpretation
The metabolite maintains a cationic profile under all biorelevant pH values, but the net charge steadily declines toward slightly positive at basic pH. This influences both membrane diffusion and phosphate-buffered chromatographic retention.
| Descriptor | Numerical Value | Method | Source |
|---|---|---|---|
| XLogP3-AA | 3.0 [2] | Fragment constant algorithm (H substituent constant set) | [2] |
| Topological polar surface area | 203 Ų [2] | CATS-VS | [2] |
| cLogD (pH 7.4, predicted) | 2.1 ± 0.2 [2] | QSAR intrapolated from logP–pKa relationship | [2] |
Discussion
The impurity’s XLogP3 of 3 places it at the high end of the lipophilicity spectrum for macrolides, yet still one log unit below the parent 3-N-dimethylated azithromycin (XLogP3≈4 [14]). The additional protonatable sites confer modest hydrophilicity upon partial protonation, reducing the apparent logD in plasma. Consequently, passive diffusion through lipid bilayers is hindered relative to azithromycin, aligning with empirically observed lower tissue partitioning in reptile kidney homogenates [15].
| Property | Observation | Conditions | Source |
|---|---|---|---|
| Hygroscopic trend | Classified “Hygroscopic”—mass uptake 1.6% w/w after 48 h at 25 °C/75% RH [16] [3] | Dynamic vapour sorption (DVS) | [16] [3] |
| Critical moisture content | 0.45% w/w (monolayer) [11] | BET analysis, 25 °C | [11] |
| Recommended storage | −20 °C, inert (argon) atmosphere, amber glass [3] [11] | Supplier SDS | [3] [11] |
| Solid-state transformation | No crystalline hydrate formation detected up to 80% RH; XRPD pattern unchanged [3] | 40 °C/75% RH, 30 days | [3] |
Powder X-ray diffraction shows a broad halo centred at 2θ≈12°, signifying an amorphous or poorly crystalline lattice—unlike azithromycin dihydrate, which converts to an anhydrate upon dehydration > 80 °C [8] [9]. The absence of lattice water greatly lowers the propensity for channel formation and guest exchange, conferring superior solid-state stability but simultaneously reinforcing intrinsic hygroscopicity via exposed polar groups.
High hygroscopicity necessitates desiccant inclusion and nitrogen blanketing during weighing, while the amorphous character implies sensitivity to plasticisation once ambient water activity exceeds the BET monolayer threshold. Hot-melt extrusion is contraindicated due to thermal lability; alternative solid dispersion methods (e.g., solvent evaporation into polymer carriers) are preferable [6].